4-[5-(4-Dodecylphenyl)pyrazin-2-YL]benzonitrile
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Overview
Description
4-[5-(4-Dodecylphenyl)pyrazin-2-YL]benzonitrile is a complex organic compound characterized by the presence of a pyrazine ring substituted with a dodecylphenyl group and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-Dodecylphenyl)pyrazin-2-YL]benzonitrile typically involves multi-step organic reactions. One common method includes the formation of the pyrazine ring through the condensation of appropriate precursors, followed by the introduction of the dodecylphenyl group and the benzonitrile moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and energy consumption, adhering to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-Dodecylphenyl)pyrazin-2-YL]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitrile group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents such as halogens, acids, or bases are employed depending on the type of substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
4-[5-(4-Dodecylphenyl)pyrazin-2-YL]benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-[5-(4-Dodecylphenyl)pyrazin-2-YL]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-Bromophenyl)-5-(2,4-Dimethoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-YL) Benzenesulfonamide: A pyrazoline derivative with similar structural features.
1-Phenyl-2-((5-(Pyrazin-2-YL)-4H-1,2,4-Triazol-3-YL)Thio)Ethan-1-One: A hybrid compound with pyrazine and triazole moieties.
Uniqueness
4-[5-(4-Dodecylphenyl)pyrazin-2-YL]benzonitrile stands out due to its unique combination of a dodecylphenyl group and a benzonitrile moiety, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
113021-28-6 |
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Molecular Formula |
C29H35N3 |
Molecular Weight |
425.6 g/mol |
IUPAC Name |
4-[5-(4-dodecylphenyl)pyrazin-2-yl]benzonitrile |
InChI |
InChI=1S/C29H35N3/c1-2-3-4-5-6-7-8-9-10-11-12-24-13-17-26(18-14-24)28-22-32-29(23-31-28)27-19-15-25(21-30)16-20-27/h13-20,22-23H,2-12H2,1H3 |
InChI Key |
HGQHSZURKYCSGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C2=CN=C(C=N2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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